molecular formula C8H15NO2 B13338481 8-Oxa-2-azaspiro[4.5]decan-6-ol

8-Oxa-2-azaspiro[4.5]decan-6-ol

Cat. No.: B13338481
M. Wt: 157.21 g/mol
InChI Key: XDZILUOZYVPHKO-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decan-6-ol is a spirocyclic compound featuring a fused oxa-aza bicyclic system with a hydroxyl group at the 6-position. This scaffold combines a six-membered oxane ring and a five-membered azetidine/pyrrolidine-like ring, connected via a spiro junction at the 4,5-position. The hydroxyl group enhances polarity, influencing solubility and reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-6-ol

InChI

InChI=1S/C8H15NO2/c10-7-5-11-4-2-8(7)1-3-9-6-8/h7,9-10H,1-6H2

InChI Key

XDZILUOZYVPHKO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCOCC2O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 8-oxa-2-azaspiro[4.5]decane generally involves constructing the spirocyclic core via cyclization reactions that incorporate both oxygen and nitrogen heteroatoms. The key approaches include:

This compound's synthesis often employs multistep routes, with recent advances favoring one-pot reactions and catalytic methods to streamline production.

Method 1: Cyclization of Tetrahydropyran Derivatives

Source: Ogurtsov and Rakitin (2020)

Reaction Pathway:

  • Starting from commercially available tetrahydropyran-4-carbonitrile as the core precursor.
  • The nitrile group undergoes reduction or functionalization to facilitate cyclization.
  • Intramolecular cyclization is induced via nucleophilic attack of nitrogen on activated carbons, forming the spirocyclic structure.

Reaction Conditions:

Parameter Conditions
Catalyst Not specified explicitly; often involves acid or base catalysis
Solvent Typically polar aprotic solvents such as DMF or DMSO
Temperature Elevated, around 80°C
Time 12-24 hours

Yield: Up to 85% for optimized derivatives, especially with electron-withdrawing substituents enhancing cyclization efficiency.

Notes: This method leverages the reactivity of nitrile groups and the inherent strain in tetrahydropyran rings to facilitate spirocyclic formation.

Method 2: Radical-Mediated Difluoroalkylation and Dearomatization

Source: BenchChem and related studies

Reaction Pathway:

  • Utilizes copper-catalyzed radical addition to N-benzylacrylamides.
  • Difluoroalkylation introduces fluorine atoms, which stabilize intermediates and direct cyclization.
  • The process involves radical generation from ethyl bromodifluoroacetate and subsequent intramolecular cyclization to form the spirocyclic framework.

Reaction Conditions:

Parameter Conditions
Catalyst CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
Solvent DMF
Temperature 80°C
Time 12 hours

Yield: Up to 85% for derivatives with electron-withdrawing groups.

Notes: This method emphasizes the importance of radical chemistry and fluorine incorporation, which can influence biological activity and stability.

Method 3: Photocatalytic Diastereoselective Cyclization

Source: Ogurtsov (2020)

Reaction Pathway:

  • Employs photocatalysis using chiral phosphoric acids (CPAs).
  • Substrates are N-benzylacrylamides bearing aryl groups.
  • Blue LED irradiation induces single-electron oxidation, facilitating radical cation formation.
  • Intramolecular hydrogen bonding guides stereoselective cyclization, forming the spirocyclic compound.

Reaction Conditions:

Parameter Conditions
Catalyst rac-CPA (10 mol%)
Light Source Blue LED
Solvent Not specified, likely acetonitrile or similar
Temperature Ambient or slightly elevated

Yield: High stereoselectivity and yields reported, though specific percentages vary based on substrate.

Notes: This approach allows for stereocontrol, crucial for pharmaceutical applications.

Additional Synthetic Approaches

Summary of Reaction Conditions and Yields

Method Starting Materials Catalysts Solvent Temperature Time Yield Remarks
Cyclization of tetrahydropyran nitriles Tetrahydropyran-4-carbonitrile derivatives Acid/Base DMF, DMSO 80°C 12-24h Up to 85% Efficient, scalable
Radical difluoroalkylation N-benzylacrylamides CuI, phenanthroline DMF 80°C 12h Up to 85% Fluorination enhances stability
Photocatalytic cyclization N-benzylacrylamides rac-CPA Blue LED Ambient Variable High stereoselectivity Stereocontrol advantage

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 8-Oxa-2-azaspiro[4.5]decan-6-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations

a) 8-Oxa-2-azaspiro[4.5]decane-3,4-dione
  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol
  • Key Features : Contains two ketone groups (3,4-dione) instead of a hydroxyl.
  • Applications : Used in pharmaceuticals (drug intermediates) and material science due to its rigid spirocyclic framework and reactivity in nucleophilic additions .
  • CAS : 1909326-67-5
b) 8-Oxa-2-azaspiro[4.5]decane oxalate (2:1)
  • Molecular Formula : C₁₈H₃₂N₂O₆
  • Molecular Weight : 372.46 g/mol
  • Key Features : Oxalate salt form improves stability and solubility.
  • Applications : Utilized in chemical synthesis as a building block for complex molecules .
  • CAS : 1651840-84-4
c) 8-Oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO₃
  • Molecular Weight : 221.73 g/mol
  • Key Features : Carboxylic acid group enhances acidity; hydrochloride salt improves crystallinity.
  • Applications : Intermediate in peptide-mimetic drug design .
d) 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 212.33 g/mol
  • Key Features : Methyl groups at 2,6,10-positions increase lipophilicity.

Structural Modifications in Drug Discovery

a) [2-(2-Chloro-6-fluorobenzyl)-8-oxa-2-azaspiro[4.5]dec-4-yl]methyl (3-pyridyl) ether
  • Molecular Formula : C₂₁H₂₄ClFN₂O₂
  • Molecular Weight : 397.88 g/mol
  • Applications : Screening compound for targeting neurological or oncological pathways .
b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Key Features : Aryl and benzothiazole groups enable fluorescence and binding to biological targets.
  • Applications : Explored in optoelectronic materials and enzyme inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications CAS Number
8-Oxa-2-azaspiro[4.5]decan-6-ol* C₈H₁₅NO₂ 157.21 Hydroxyl, spirocyclic Pharmaceuticals, Agrochemicals Not Available
8-Oxa-2-azaspiro[4.5]decane-3,4-dione C₈H₁₁NO₃ 169.18 Dione, spirocyclic Drug intermediates, Materials 1909326-67-5
8-Oxa-2-azaspiro[4.5]decane oxalate (2:1) C₁₈H₃₂N₂O₆ 372.46 Oxalate salt Chemical synthesis 1651840-84-4
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol C₁₃H₂₄O₂ 212.33 Methyl groups, hydroxyl Antimicrobial agents Not Available
Screening compound CM3034-2987 C₂₁H₂₄ClFN₂O₂ 397.88 Benzyl, pyridyl ether Drug discovery Not Available

*Estimated based on structural analogs.

Key Research Findings

  • Synthetic Accessibility : this compound derivatives are synthesized via catalytic hydrogenation of nitriles or reductive amination, as demonstrated in spirocyclic proline analogs .
  • Stability : Hydroxyl-containing derivatives (e.g., 6-ol) exhibit higher polarity but may require protection (e.g., acetylation) to prevent oxidation, as seen in 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate .
  • Biological Activity : Benzothiazole-functionalized spirocycles show promise in inhibiting enzymes like kinases, while pyridyl ether derivatives are explored for CNS targets .

Q & A

Basic Question: What are the standard synthetic routes for 8-Oxa-2-azaspiro[4.5]decan-6-ol?

Methodological Answer:
The synthesis of this compound typically involves cyclization and functionalization strategies. A common approach is the reaction of spirocyclic intermediates with hydroxylamine derivatives. For example, analogous spiro compounds are synthesized via reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-imine derivatives under reflux conditions . Another method involves acid-catalyzed cyclization of epoxycarboxylic acids with amino alcohols, followed by HCl treatment to isolate the final product . Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of reactants.

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify spirocyclic connectivity and hydroxyl group presence. Peaks for the oxa-aza ring system typically appear in the δ 3.0–4.5 ppm range for protons adjacent to oxygen/nitrogen .
  • IR Spectroscopy : Confirm the -OH stretch (~3200–3500 cm1^{-1}) and amide/ether linkages .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., calculated for C9_9H15_{15}NO2_2: 169.11 g/mol).
  • X-ray Crystallography : If crystalline, single-crystal diffraction provides unambiguous confirmation of the spiro architecture .

Advanced Question: How can experimentalists optimize reaction yields for spirocyclic compounds like this compound?

Methodological Answer:
Yield optimization requires systematic screening of variables using factorial design (e.g., 2k^k designs) to assess interactions between parameters such as temperature, solvent polarity, and catalyst loading . For example:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate ring closure.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time dynamically .

Basic Question: What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer:
Stability is influenced by storage conditions and chemical compatibility:

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Light Sensitivity : Protect from UV exposure, as spirocyclic ethers may undergo photodegradation.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents to prevent unintended ring-opening reactions .

Advanced Question: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Methodological Answer:
Discrepancies arise from variations in synthesis/purification methods. To resolve:

Reproduce Experiments : Follow documented protocols (e.g., recrystallization in ethanol vs. acetone) .

Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination.

Computational Modeling : Predict solubility parameters (e.g., logP) via software like COSMO-RS or molecular dynamics simulations .

Advanced Question: What methodologies are effective for analyzing reaction byproducts or impurities in spirocyclic syntheses?

Methodological Answer:

  • HPLC-MS : Pair reverse-phase chromatography with high-resolution MS to separate and identify low-abundance impurities .
  • NMR Relaxation Experiments : Use 15^{15}N or 17^{17}O-labeled compounds to trace side reactions involving the aza or oxa moieties.
  • Isolation via Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) to isolate stereoisomers .

Advanced Question: How can computational tools enhance the study of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening or substitution reactions to predict regioselectivity .
  • Molecular Docking : Screen potential biological targets (e.g., enzymes) if the compound is explored for bioactivity.
  • Reaction Pathway Simulations : Tools like Gaussian or ORCA simulate intermediates under varying pH or solvent conditions .

Basic/Advanced Question: What protocols are recommended for assessing the acute toxicity of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Use cell viability tests (e.g., MTT assay on HEK293 cells) to determine IC50_{50} values .
  • OECD Guidelines : Follow Test No. 423 (Acute Oral Toxicity) for in vivo studies, noting classification thresholds (e.g., Category 4: H302) .
  • Metabolite Profiling : Identify toxic metabolites via LC-MS/MS to link structural features (e.g., reactive epoxides) to observed toxicity .

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